molecular formula C15H25ClN2O4S B161538 Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride CAS No. 132567-23-8

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride

Cat. No.: B161538
CAS No.: 132567-23-8
M. Wt: 364.9 g/mol
InChI Key: PANCUSOLRKZFFN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester, an amino group, and a sulfonyl group attached to a hexanoate backbone.

Properties

IUPAC Name

ethyl 2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCUSOLRKZFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585273
Record name Ethyl N~6~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132567-23-8
Record name Ethyl N~6~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Bond Formation

The sulfonamide group is introduced via reaction between a primary amine and 4-methylbenzenesulfonyl chloride. For the target compound, the hexanoate backbone’s terminal amine (position 6) reacts with the sulfonyl chloride under basic conditions. A typical procedure involves:

  • Dissolving 6-aminohexanoic acid derivatives in anhydrous dichloromethane.

  • Adding 4-methylbenzenesulfonyl chloride (1.2 equivalents) dropwise at 0–5°C.

  • Maintaining pH 8–9 using triethylamine or pyridine to scavenge HCl.

Reaction Conditions :

ParameterValue
Temperature0–5°C (initial), 25°C (stirring)
Time4–6 hours
SolventDichloromethane
BaseTriethylamine
Yield70–85% (reported for analogous reactions)

The sulfonamide product is isolated via aqueous workup, with excess sulfonyl chloride removed by washing with dilute HCl.

Esterification of the Carboxylic Acid

The ethyl ester is introduced either before or after sulfonylation, depending on the stability of intermediates. A two-step approach is common:

  • Ethyl Ester Formation : Reacting 6-aminohexanoic acid with ethanol in the presence of H₂SO₄ (Fischer esterification).

  • Sulfonylation : As described in Section 2.1.

Esterification Protocol :

  • Reflux 6-aminohexanoic acid (1.0 equivalent) in ethanol (10 volumes) with concentrated H₂SO₄ (0.1 equivalent) for 12–18 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

Key Considerations :

  • The amine group must be protected (e.g., as a Boc-carbamate) during esterification to prevent side reactions.

  • Deprotection is performed post-esterification using HCl in dioxane.

Chloride Salt Preparation

The final step involves converting the free amine into the hydrochloride salt. This is achieved by treating the sulfonamide-ester intermediate with HCl gas or aqueous HCl in a polar solvent:

  • Dissolve the intermediate in anhydrous diethyl ether.

  • Bubble HCl gas through the solution until precipitation ceases.

  • Filter and wash the solid with cold ether.

Alternative Method :

  • Stir the intermediate in 1M HCl (2 equivalents) at 0°C for 1 hour.

  • Lyophilize to obtain the chloride salt.

Optimization and Troubleshooting

Enhancing Sulfonylation Efficiency

  • Solvent Choice : Tetrahydrofuran (THF) improves solubility of intermediates compared to dichloromethane, reducing reaction time to 3 hours.

  • Catalytic DMAP : Adding 4-dimethylaminopyridine (0.1 equivalent) accelerates sulfonyl chloride activation, increasing yields to 90%.

Minimizing Ester Hydrolysis

  • Low-Temperature Workup : Maintaining pH >7 during aqueous extraction prevents acid-catalyzed ester cleavage.

  • Anhydrous Conditions : Use molecular sieves in esterification to sequester water.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water gradient).

  • Mass Spectrometry : ESI-MS m/z 329.1 [M-Cl]⁺ (calculated for C₁₅H₂₅N₂O₄S⁺: 329.15).

  • ¹H NMR : Key signals include δ 1.25 (t, 3H, ester CH₃), δ 2.45 (s, 3H, Ar-CH₃), and δ 3.15 (m, 2H, sulfonamide NH).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Sequential Esterification-SulfonylationSimplified purification stepsRequires amine protection68
One-Pot Sulfonylation-EsterificationReduced reaction timeRisk of over-sulfonation75
Chloride Salt via HCl GasHigh purityRequires specialized equipment82

Industrial-Scale Considerations

A hypothetical 100 kg batch process would involve:

  • Reactor Design : Glass-lined steel for acid resistance.

  • Cost Drivers : 4-Methylbenzenesulfonyl chloride accounts for 60% of raw material costs.

  • Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, requiring landfill disposal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or isocyanates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitro derivatives, while reduction with sodium borohydride may produce sulfide derivatives.

Scientific Research Applications

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-4-methylbenzenesulfonamide: Similar structure with an aminoethyl group instead of an aminohexanoate.

    4-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Ethyl 2-aminohexanoate: The starting material for the synthesis.

Uniqueness

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an ethyl ester, an amino group, and a sulfonyl group attached to a hexanoate backbone. The synthesis typically involves the reaction of ethyl 2-aminohexanoate with 4-methylbenzenesulfonyl chloride under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran with bases such as triethylamine to facilitate the reaction.

Antimicrobial Properties

This compound has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of related sulfonamide compounds showed minimum inhibitory concentrations (MIC) ranging from 20 to 40 μg/mL against these bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. This mechanism is crucial in inhibiting bacterial growth and potentially other therapeutic applications.

Case Studies

StudyFindings
Dogan et al. (2018)Investigated various substitutions at the amine group of similar compounds showing promising antimicrobial activity against S. aureus (MIC = 62.5 μg/mL) .
Research on Sulfonamide DerivativesDemonstrated that halogenated derivatives exhibited enhanced antibacterial effects with MIC values significantly lower than standard antibiotics .
Antifungal Activity StudiesShowed that certain derivatives displayed moderate antifungal activity against Candida albicans and Aspergillus niger, indicating potential for broader therapeutic applications .

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity.

CompoundStructureBiological Activity
N-(2-aminoethyl)-4-methylbenzenesulfonamideAminoethyl group instead of aminohexanoateModerate antibacterial activity
4-methylbenzenesulfonyl chloridePrecursor for synthesisNot directly active; used in synthesis
Ethyl 2-aminohexanoateStarting material for synthesisLimited biological activity

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